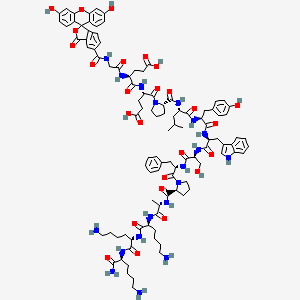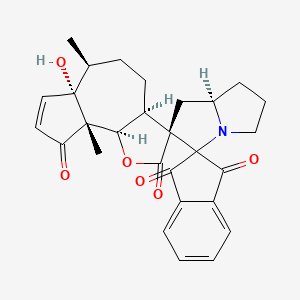
2',3,5-Trichlorobiphenyl-3',4',5',6'-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is a deuterium-labeled derivative of 2’,3,5-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic labeling and tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 typically involves the deuteration of 2’,3,5-Trichlorobiphenyl. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the incorporation of deuterium atoms into the biphenyl structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the biphenyl structure can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions include various hydroxylated and dechlorinated biphenyl derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving isotopic labeling to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the biotransformation of PCBs in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of PCB-related compounds in the body.
Industry: Applied in the development of new materials and chemicals with specific properties.
Wirkmechanismus
The mechanism of action of 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and pharmacokinetics. The compound can bind to specific receptors and enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application .
Vergleich Mit ähnlichen Verbindungen
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,2’,5-Trichlorobiphenyl-3,4,4’,6,6’-D5
Comparison: Compared to other similar compounds, 2’,3,5-Trichlorobiphenyl-3’,4’,5’,6’-D4 is unique due to its specific deuterium labeling pattern. This labeling can significantly affect its chemical and biological properties, making it a valuable tool in research applications where isotopic effects are critical .
Eigenschaften
Molekularformel |
C12H7Cl3 |
|---|---|
Molekulargewicht |
261.6 g/mol |
IUPAC-Name |
1-chloro-2,3,4,5-tetradeuterio-6-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H/i1D,2D,3D,4D |
InChI-Schlüssel |
GXVMAQACUOSFJF-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=CC(=CC(=C2)Cl)Cl)Cl)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


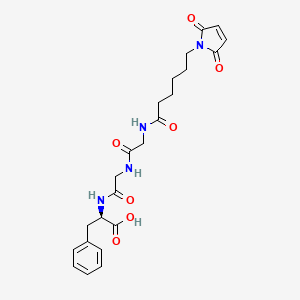

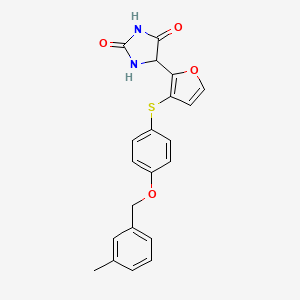



![1-(1H-indol-4-yl)-3-[4-(1H-indol-4-ylcarbamoylamino)phenyl]urea](/img/structure/B12388127.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)
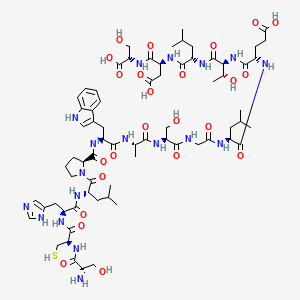

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388161.png)
